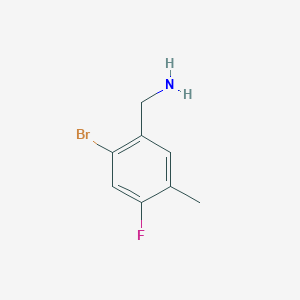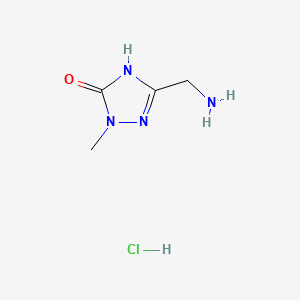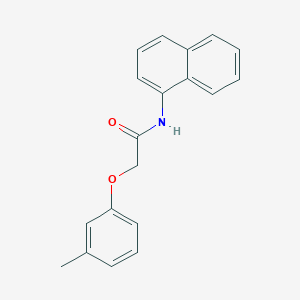
2-(3-methylphenoxy)-N-(naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylphenoxy)-N-(naphthalen-1-yl)acetamide is an organic compound that belongs to the class of acetamides It features a naphthalene ring and a 3-methylphenoxy group connected through an acetamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-(naphthalen-1-yl)acetamide typically involves the reaction of 3-methylphenol with naphthalen-1-ylamine in the presence of an acylating agent. One common method is as follows:
-
Step 1: Formation of 3-methylphenoxyacetyl chloride
- React 3-methylphenol with thionyl chloride (SOCl₂) to form 3-methylphenoxyacetyl chloride.
- Reaction conditions: Reflux in anhydrous conditions.
-
Step 2: Formation of this compound
- React 3-methylphenoxyacetyl chloride with naphthalen-1-ylamine in the presence of a base such as triethylamine.
- Reaction conditions: Stirring at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-methylphenoxy)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-(3-methylphenoxy)-N-(naphthalen-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-inflammatory or anticancer agents.
Materials Science: The compound can be used in the synthesis of organic semiconductors or as a precursor for the development of novel polymers.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Mécanisme D'action
The mechanism of action of 2-(3-methylphenoxy)-N-(naphthalen-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the nature of the target and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-methylphenoxy)-N-(naphthalen-1-yl)acetamide
- 2-(3-methoxyphenoxy)-N-(naphthalen-1-yl)acetamide
- 2-(3-chlorophenoxy)-N-(naphthalen-1-yl)acetamide
Uniqueness
2-(3-methylphenoxy)-N-(naphthalen-1-yl)acetamide is unique due to the presence of the 3-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in its interaction with molecular targets compared to similar compounds.
Propriétés
Formule moléculaire |
C19H17NO2 |
|---|---|
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
2-(3-methylphenoxy)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C19H17NO2/c1-14-6-4-9-16(12-14)22-13-19(21)20-18-11-5-8-15-7-2-3-10-17(15)18/h2-12H,13H2,1H3,(H,20,21) |
Clé InChI |
YKGGUGWTCYOWSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-amino-5-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B12444461.png)
![4-nitrobenzyl N-[(4-chlorophenyl)carbonyl]phenylalaninate](/img/structure/B12444462.png)

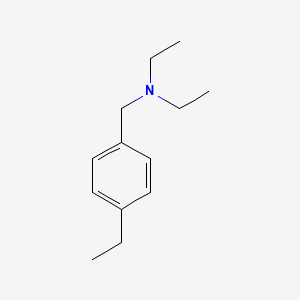
![Imidazo[2,1-b]thiazole-5,6-diamine](/img/structure/B12444478.png)

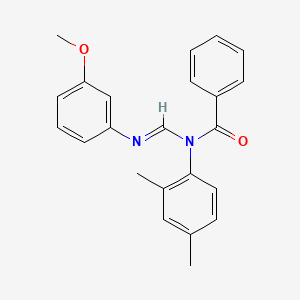

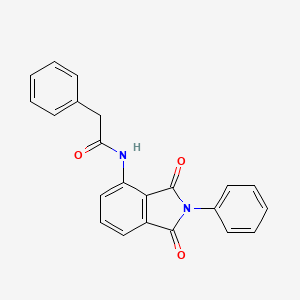
![2-[(2-methylphenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B12444514.png)


